molecular formula C10H21NO2 B13628616 (2S,3R)-tert-Butyl 2-amino-3-methylpentanoate

(2S,3R)-tert-Butyl 2-amino-3-methylpentanoate

Cat. No.: B13628616
M. Wt: 187.28 g/mol
InChI Key: DRWKBZREIMLHDX-SFYZADRCSA-N
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Description

Tert-butyl (2S,3R)-2-amino-3-methylpentanoate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an amino group and a methyl group on the pentanoate chain. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl (2S,3R)-2-amino-3-methylpentanoate, can be achieved through various methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, which allows for the formation of tert-butyl esters through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Tert-butyl (2S,3R)-2-amino-3-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
  • Tert-butyl (2S,3R)-2-amino-3-methylbutanoate

Uniqueness

Tert-butyl (2S,3R)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m1/s1

InChI Key

DRWKBZREIMLHDX-SFYZADRCSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

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